2,5-Diethoxyterephthalohydrazide
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Overview
Description
2,5-Diethoxyterephthalohydrazide is an organic compound with the molecular formula C₁₂H₁₈N₄O₄. It is a para-diethoxybenzene substituted with two carbohydrazide groups at the 1- and 4-positions. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Mechanism of Action
Target of Action
2,5-Diethoxyterephthalohydrazide is a compound that is primarily used as a linker in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers that are constructed from molecular building blocks using diverse linkage chemistries . The primary targets of this compound are these molecular building blocks, which it helps to connect and form the desired COF structure .
Mode of Action
The compound interacts with its targets through a process known as condensation reaction . This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water . In the case of this compound, it forms a bond with the molecular building blocks of COFs, linking them together to form the desired framework .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of COFs . The compound plays a crucial role in these pathways by acting as a linker, enabling the formation of the COF structure . The downstream effects of this include the creation of a material with high porosity and structural regularity, which can be used in various applications such as gas adsorption and separation, catalysis, sensing, optoelectronics, and energy storage .
Pharmacokinetics
It’s worth noting that the compound is usually stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the formation of COFs . The compound enables the creation of these frameworks, which have a range of useful properties including high porosity, structural regularity, and modular functionality . These properties make COFs suitable for a variety of applications, from gas storage and separation to catalysis and optoelectronics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of inert gases . The compound is typically stored under inert gas at low temperatures to maintain its stability . Additionally, the reaction conditions under which the compound is used to synthesize COFs can also influence its efficacy .
Biochemical Analysis
Molecular Mechanism
It is known to participate in the formation of COFs through hydrazone bonds, forming extended two-dimensional porous frameworks .
Metabolic Pathways
It’s known that this compound is used in the synthesis of COFs , but the specific enzymes or cofactors it interacts with are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diethoxyterephthalohydrazide can be synthesized by reacting terephthalic hydrazide with ethanol under an inert atmosphere to prevent moisture and oxygen interference . The reaction typically requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxyterephthalohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form hydrazone-linked COFs.
Substitution Reactions: The ethoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions to form COFs.
Metalated-Porphyrinic Aldehydes: React with this compound to produce 2D COFs.
Major Products
Hydrazone-Linked COFs: Formed from reactions with aldehydes.
2D COFs: Produced from reactions with metalated-porphyrinic aldehydes.
Scientific Research Applications
2,5-Diethoxyterephthalohydrazide is widely used in scientific research due to its versatility and reactivity:
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxyterephthalohydrazide: Similar structure but with hydroxy groups instead of ethoxy groups.
2,5-Dimethoxyterephthalohydrazide: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,5-Diethoxyterephthalohydrazide is unique due to its ethoxy substituents, which enhance its solubility and reactivity compared to its hydroxy and methoxy counterparts . This makes it particularly suitable for the synthesis of COFs with specific properties and applications .
Properties
IUPAC Name |
2,5-diethoxybenzene-1,4-dicarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPHNOJIAIZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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